
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds, which undergo a series of reactions including alkylation, methoxylation, and cyclization to form the benzopyran structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key steps in the industrial process include the purification of intermediates and the final product through techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, triggering a biological response.
Antioxidant Activity: The compound may neutralize free radicals, reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-2H-chromene
- 3-Penten-2-one, 4-methyl-
Uniqueness
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89462-14-6 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
7-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol |
InChI |
InChI=1S/C17H22O3/c1-12(2)6-5-8-17(3)9-7-14-15(18)10-13(19-4)11-16(14)20-17/h6-7,9-11,18H,5,8H2,1-4H3 |
Clave InChI |
RBUHZIHYZIMEHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1(C=CC2=C(C=C(C=C2O1)OC)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


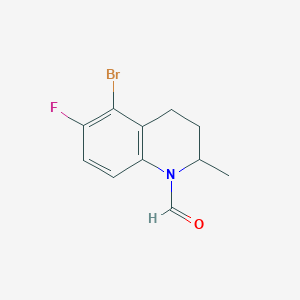
![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)

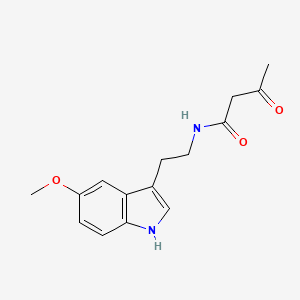
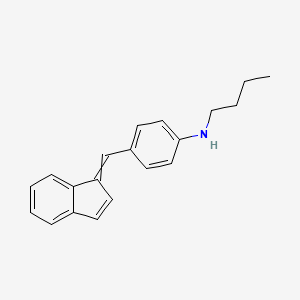
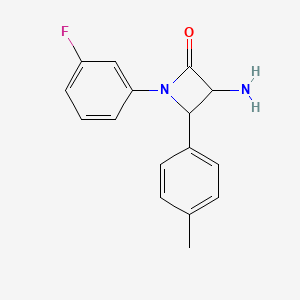




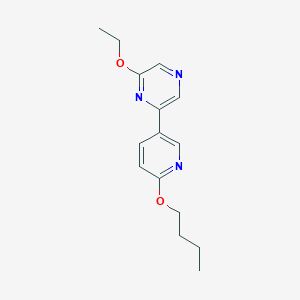
![tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate](/img/structure/B11846305.png)


